2-Fluoro-3-(methylthio)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUFDODBXAZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3 Methylthio Pyridine
Direct Synthesis Strategies for 2-Fluoro-3-(methylthio)pyridine
Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, introducing the key fluorine and methylthio functionalities onto the pyridine (B92270) ring.
A plausible and commonly employed strategy for synthesizing aryl thioethers involves the thioetherification of haloarenes. In the context of this compound, this would typically involve a starting material such as 2-fluoro-3-halopyridine (where the halogen is chlorine, bromine, or iodine) and a methylthiolating agent.
Research into the thioetherification of halopyridines has shown that these reactions can be facilitated by transition metal catalysts or proceed via nucleophilic aromatic substitution (SNAr). For instance, nickel-catalyzed cross-coupling reactions have been developed for the thioetherification of aryl chlorides with thiols. uwa.edu.au One study demonstrated that an air-stable nickel(0) catalyst with a Xantphos ligand can effectively mediate the coupling of various aryl/heteroaryl chlorides with thiols. uwa.edu.au Another approach involves a Brønsted acid-facilitated thioetherification using nickel and visible light, which enables the rapid synthesis of thioethers. uni-regensburg.de
The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the electronic nature of the ring. The fluorine atom at the 2-position of the pyridine ring is generally susceptible to nucleophilic displacement. However, the presence of other substituents and the specific reaction conditions determine the outcome. A study on the competitive thioetherification of halogenated pyridines indicated that the reactivity of halogens can follow the order F > Cl ≈ Br > I. mdpi.com
A general method for the synthesis of alkyl and aryl thioethers utilizes xanthates as thiol-free reagents. mdpi.com In this method, a halopyridine is reacted with a potassium xanthate in the presence of iodine in DMF at elevated temperatures. mdpi.com This process is believed to proceed through a radical pathway. mdpi.com
While direct thioetherification of a 2-fluoropyridine (B1216828) derivative is a viable conceptual approach, specific examples detailing the synthesis of this compound via this route from 2-fluoro-3-halopyridine were not prevalent in the searched literature. However, the synthesis of related compounds, such as N-(2-fluoro-2',5'-dimethyl-4'-{6-(methylthio) pyridine-3-yl}biphenyl-4-yl) acetamide, has been achieved through Suzuki coupling of 5-bromo-2-(methylthio)pyridine (B1279820) with a suitable boronic acid derivative, showcasing the utility of pre-functionalized (methylthio)pyridines. ajrconline.org
The construction of the pyridine ring itself with the desired fluorine and methylthio groups already positioned is a powerful, albeit often complex, synthetic strategy. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes represent a fascinating tool for the de novo synthesis of substituted pyridines. researchgate.net This method allows for the assembly of highly substituted and even chiral pyridines under mild conditions. researchgate.net While this approach is general, specific examples leading directly to this compound are not commonly reported.
Another ring-forming strategy involves the cyclization of acyclic precursors. For example, polysubstituted 3-hydroxypyridines can be prepared from amino acids, propargyl alcohols, and arylboronic acids through a palladium-catalyzed arylative cyclization. researchgate.net Subsequent functionalization of the hydroxyl group could potentially lead to the desired fluorinated product.
Precursor Synthesis and Functionalization for this compound
This approach involves the synthesis of a pyridine ring bearing either the fluorine or the methylthio group, followed by the introduction of the second functionality.
The preparation of fluorinated pyridine building blocks is a critical step in many synthetic routes.
Electrophilic fluorination has emerged as a significant method for the introduction of fluorine into organic molecules. Reagents like Selectfluor® are commonly used for this purpose. mdpi.comrsu.lv The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce new fluorinated 3,6-dihydropyridines. mdpi.comrsu.lvnih.gov These intermediates can then be easily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. mdpi.comrsu.lvnih.gov
A specific study demonstrated the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates through the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or directly from 1,2-dihydropyridines using Selectfluor®. mdpi.comnih.gov This highlights the potential of using dihydropyridine (B1217469) precursors to access fluorinated pyridine systems. While this method primarily focused on fluoromethylation, it showcases the utility of electrophilic fluorination of dihydropyridine systems.
| Precursor Type | Fluorinating Agent | Product Type | Key Findings | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Can be converted to fluorinated pyridines by HF elimination. | mdpi.com, nih.gov, rsu.lv |
| 3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridines | Selectfluor® | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | Demonstrates further functionalization of fluorinated dihydropyridines. | mdpi.com |
Nucleophilic fluorination is a classic and widely used method for synthesizing fluorinated aromatic compounds. This often involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride ion source.
The synthesis of 2-fluoropyridine from 2-chloropyridine (B119429) can be achieved by reaction with potassium bifluoride at high temperatures (250-370 °C) without the need for a solvent. google.com This method is characterized by high yields and shorter reaction times compared to other routes. google.com
Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine. For instance, 2-amino-3-methylpyridine (B33374) can be reacted with fluoroboric acid to potentially synthesize 2-fluoro-3-methylpyridine. lookchem.com
The fluorination of pyridinols is also a viable route. For example, 5-fluoro-3-methylpyridin-2-ol (B8770745) can be synthesized through methods like direct fluorination of the corresponding pyridine with N-fluoropyridinium salts or through a borylation-hydrolysis sequence of 5-fluoro-3-methylpyridine. evitachem.com The resulting fluorinated pyridinol could then be a precursor for further transformations.
Nucleophilic fluorination can also be a key step in more complex syntheses. For example, in the synthesis of 3-fluoropyridine-2-methanol, a 3-amino-2-pyridinecarboxylate intermediate is subjected to amino fluorination using hydrogen fluoride pyridine and sodium nitrite. google.com
| Starting Material | Fluorinating Agent/Method | Product | Key Features | Reference |
| 2-Chloropyridine | Potassium bifluoride | 2-Fluoropyridine | High temperature, solvent-free, high yield. | google.com |
| 2-Amino-3-methylpyridine | Fluoroboric acid (Balz-Schiemann type) | 2-Fluoro-3-methylpyridine (potential) | Classic method for introducing fluorine. | lookchem.com |
| 3-Amino-2-pyridinecarboxylate | Hydrogen fluoride pyridine / Sodium nitrite | 3-Fluoro-2-pyridinecarboxylate | Part of a multi-step synthesis. | google.com |
Introduction of the Methylthio Group into Pyridine Scaffolds
The incorporation of a methylthio (–SCH₃) group onto a pyridine ring is a fundamental transformation for accessing the target compound and its analogues. This can be achieved through several reliable methods, primarily involving nucleophilic substitution or direct methylation of a thiol precursor.
One common approach is the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, the synthesis of 5-bromo-2-(methylthio)pyridine is accomplished by treating 2,5-dibromopyridine (B19318) with sodium thiomethoxide. ajrconline.org This strategy can be adapted for fluorinated systems, where a leaving group at the 3-position of a 2-fluoropyridine derivative would be displaced by a methylthiolate nucleophile.
Another effective method involves the S-methylation of a corresponding pyridine-thiol precursor. The synthesis of various 2-(thiofluoroalkyl)pyridines has been demonstrated starting from 2-mercaptopyridine (B119420). researchgate.net This involves deprotonating the thiol to form a thiolate, which then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate. For the target compound, this would entail the synthesis and subsequent methylation of 2-fluoro-3-mercaptopyridine.
| Method | Starting Material Example | Reagent(s) | Product | Ref. |
| Nucleophilic Substitution | 2,5-Dibromopyridine | Sodium Thiomethoxide (NaSMe) | 5-Bromo-2-(methylthio)pyridine | ajrconline.org |
| S-Methylation of Thiol | 2-Mercaptopyridine | Base, Methylating Agent (e.g., CH₃I) | 2-(Methylthio)pyridine (B99088) | researchgate.net |
Ortho-Metalation and Subsequent Derivatization
Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic and heteroaromatic rings. researchgate.net In the context of 2-fluoropyridine, the fluorine atom acts as a potent ortho-directing group, facilitating the deprotonation at the adjacent C-3 position. researchgate.net
The process begins with the treatment of 2-fluoropyridine with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This regioselectively generates a 2-fluoro-3-lithiopyridine intermediate. This highly reactive organolithium species can then be quenched with a suitable sulfur electrophile to introduce the methylthio group. A common and effective electrophile for this purpose is dimethyl disulfide (CH₃S-SCH₃). The nucleophilic attack of the lithiated pyridine on the disulfide bond results in the formation of this compound and lithium thiomethoxide as a byproduct.
This DoM approach is highly valued for its efficiency and excellent regiochemical control, providing a direct route to the 3-substituted product without requiring a pre-installed leaving group at that position. researchgate.net
| Step | Reagent(s) | Intermediate/Product | Key Parameters | Ref. |
| 1. Metalation | 2-Fluoropyridine, Lithium Diisopropylamide (LDA) | 2-Fluoro-3-lithiopyridine | THF, -78 °C | researchgate.net |
| 2. Derivatization | Dimethyl Disulfide (MeS-SMe) | This compound | Quenching at low temperature | N/A |
Cross-Coupling Reactions in the Synthesis of this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive derivatization of heterocyclic cores like this compound. eie.gracs.org These methods allow for the precise installation of various substituents onto the pyridine ring, typically by coupling an organometallic reagent with an organic halide or pseudohalide.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of its organoboron reagents. chemie-brunschwig.chtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronic ester) with a halide or triflate. chemie-brunschwig.ch
To synthesize derivatives of this compound, the scaffold can be utilized as either the halide or the organoboron partner.
As the Halide Partner : A halogen atom (e.g., Br, I) can be introduced at a vacant position on the this compound ring. This halo-derivative can then undergo a Suzuki-Miyaura coupling with a variety of aryl- or vinyl-boronic acids to introduce new carbon-based substituents. researchgate.net For example, the synthesis of N-(2-fluoro-2',5'-dimethyl-4'-{6-(methylthio)pyridin-3-yl}biphenyl-4-yl)acetamide was achieved via a Suzuki coupling between a boronic acid derived from 2-(methylthio)pyridine and a bromo-biphenyl component, using a palladium catalyst. ajrconline.org
As the Organoboron Partner : The this compound scaffold can be converted into a boronic acid or a boronic ester derivative. This is typically done through a halogen-metal exchange followed by quenching with a borate (B1201080) ester. This organoboron species can then be coupled with various aryl or heteroaryl halides. ajrconline.org
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation or catalyst deactivation, which can be a concern with pyridine-based boron reagents. researchgate.net
| Substrate 1 (Example) | Substrate 2 (Example) | Catalyst System (Example) | Product Type | Ref. |
| 5-Bromo-2-(methylthio)pyridine | Arylboronic Acid | Pd(PPh₃)₄, Base | 5-Aryl-2-(methylthio)pyridine | ajrconline.org |
| 6-(Methylthio)pyridin-3-yl Boronic Acid | 4'-Bromo-biphenyl derivative | Pd(PPh₃)₄, Base | Biphenyl-pyridine conjugate | ajrconline.org |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic Acid | Pd(OAc)₂, SPhos | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine | researchgate.net |
Other Transition-Metal Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, a variety of other transition-metal catalyzed couplings can be employed to functionalize the this compound scaffold. These reactions expand the range of accessible derivatives by allowing for the formation of different types of chemical bonds.
Negishi Coupling : This reaction couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.org A continuous-flow method involving metalation, zincation, and a Negishi cross-coupling has been developed for the efficient arylation of fluoropyridines. researchgate.net This could be applied to a halogenated this compound derivative.
Stille Coupling : Involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.
Heck Coupling : Forms a C-C bond between an alkene and an aryl or vinyl halide, offering a route to introduce alkenyl substituents onto the pyridine ring. chemie-brunschwig.ch
Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This would be a key method for introducing amino groups or N-heterocycles onto the this compound core.
Kumada Coupling : Utilizes a Grignard reagent (organomagnesium) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium. eie.gr
These reactions provide a modular and versatile toolkit for elaborating the core structure, enabling the synthesis of a diverse library of compounds for various applications.
| Coupling Reaction | Nucleophile | Electrophile | Catalyst (Typical) | Bond Formed |
| Negishi | Organozinc | Organohalide | Pd or Ni | C-C |
| Stille | Organostannane | Organohalide | Pd | C-C |
| Heck | Alkene | Organohalide | Pd | C-C (alkenyl) |
| Buchwald-Hartwig | Amine | Organohalide | Pd | C-N |
| Kumada | Organomagnesium (Grignard) | Organohalide | Pd or Ni | C-C |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of complex, polysubstituted pyridines requires precise control over selectivity at multiple levels. When working with a multifunctional scaffold like this compound, chemo-, regio-, and stereoselectivity are paramount.
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, potentially reactive groups. In the context of derivatizing this compound, a key challenge is to perform cross-coupling reactions at one position without affecting the fluoro or methylthio groups, or other substituents. This is often achieved by exploiting the differential reactivity of various leaving groups in palladium-catalyzed couplings. The general order of reactivity is I > Br ≥ OTf >> Cl. tcichemicals.comnih.gov For example, a bromo-substituted derivative can be selectively coupled via a Suzuki reaction while leaving a chloro-substituent on the same ring intact. The chloro group can then be functionalized in a subsequent step under more forcing conditions. nih.gov
Regioselectivity is the control of the position at which a reaction occurs.
In Metalation : As discussed in section 2.2.3, directed ortho-metalation (DoM) provides excellent regiocontrol. The C2-fluoro group reliably directs lithiation to the C3 position. researchgate.net The choice of directing group is critical; other substituents would direct metalation to different positions based on their electronic and coordinating properties.
In Cross-Coupling : For polysubstituted pyridines, the site of cross-coupling can be influenced by both electronic and steric factors. For instance, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, coupling occurs selectively at the more sterically hindered C2 position due to electronic effects. researchgate.net This predictable regioselectivity allows for the stepwise and controlled introduction of different aryl groups. nih.gov
Stereoselectivity involves controlling the formation of specific stereoisomers. While this compound itself is achiral, stereoselectivity becomes a critical consideration when its derivatives are synthesized.
Introduction of Chiral Centers : If a substituent introduced via coupling or derivatization is chiral or creates a new stereocenter, controlling the resulting diastereoselectivity is necessary. This can be achieved using chiral catalysts or by employing substrates with existing stereocenters that direct the approach of reagents. mdpi.comnih.gov
Atropisomerism : The synthesis of sterically hindered biaryl systems, which can result from cross-coupling reactions, may lead to atropisomers (stereoisomers arising from restricted rotation around a single bond). The stereoselective synthesis of C–N atropisomeric amides has been achieved where a tethered pyridine group plays a crucial role in a kinetically controlled intramolecular acyl transfer, highlighting how the heterocycle itself can direct stereochemical outcomes. whiterose.ac.uk
Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 3 Methylthio Pyridine
Influence of Fluorine on Pyridine (B92270) Ring Reactivity
The fluorine atom at the 2-position significantly shapes the reactivity of the pyridine ring, primarily through its strong electron-withdrawing inductive effect.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The fluorine atom at the 2-position of the pyridine ring renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This is a well-established method for synthesizing a variety of substituted pyridines. nih.gov The high electronegativity of fluorine makes it a good leaving group in these reactions, often showing greater reactivity than other halogens like chlorine. researchgate.netwikipedia.org In fact, 2-fluoropyridine (B1216828) can react 320 times faster than its chloro analog with sodium ethoxide. researchgate.net
The presence of the fluorine atom activates the pyridine ring for attack by a wide range of nucleophiles, including amines, alcohols, phenols, thiols, and cyanide. acs.orgresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen. researchgate.net The substitution of the 2-fluoro group can be achieved under relatively mild conditions, which allows for the presence of other functional groups in the molecule. acs.org This unique reactivity makes 2-fluoropyridines valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. google.com For instance, the anti-diabetic drug Rosiglitazone is prepared from a 2-fluoropyridine derivative. google.com
It is noteworthy that the position of other substituents on the pyridine ring can influence the rate of SNAr reactions. Electron-withdrawing groups generally enhance the reactivity, while electron-donating groups can have a retarding effect. researchgate.net
Electrophilic Substitution Patterns
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions less favorable than in benzene (B151609). wikipedia.org The presence of a highly electronegative fluorine atom at the 2-position further deactivates the ring towards electrophilic attack. This deactivation stems from the strong inductive electron withdrawal by the fluorine atom. informahealthcare.com
While direct electrophilic substitution on 2-fluoropyridine is challenging, such reactions, when they do occur, are directed by the interplay of the deactivating fluorine and the directing effect of the pyridine nitrogen. Halomethylation of 2-fluoropyridine, for example, is an electrophilic substitution that can occur at other positions on the ring. The regioselectivity of these reactions is often dependent on the specific electrophile and the reaction conditions. researchgate.net
Role of the Methylthio Group in Pyridine Reactivity
Electron-Donating and Directing Effects of the Methylthio Substituent
The methylthio group (–SMe) can exhibit a dual electronic nature. While sulfur is more electronegative than carbon, the lone pairs of electrons on the sulfur atom can be donated into the aromatic π-system through resonance. This electron-donating character can partially counteract the electron-withdrawing effect of the fluorine atom. nih.gov The methylthio group is generally considered to have an electron-donating nature in aromatic systems. nih.gov
In electrophilic substitution reactions, the methylthio group can act as a directing group. Its ability to stabilize adjacent carbocations can influence the position of electrophilic attack. The directing effect of the methylthio group has been observed in the lithiation reactions of thiophenes and can be expected to play a role in the reactivity of substituted pyridines. acs.org In the context of 2-fluoro-3-(methylthio)pyridine, the directing effects of both the fluorine and methylthio groups, along with the pyridine nitrogen, would collectively determine the outcome of electrophilic reactions.
Oxidation Chemistry of the Methylthio Moiety
The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.govgoogle.com This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (–S(O)Me) and methylsulfonyl (–SO₂Me) groups.
The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, sodium periodate, or meta-chloroperoxybenzoic acid (mCPBA). nih.govajrconline.orgresearchgate.net The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfonyl group is a good leaving group and can participate in further substitution reactions. The oxidation of the methylthio group is a key step in the synthesis of various biologically active compounds, including COX-2 inhibitors. google.com
Intramolecular and Intermolecular Reactions Involving this compound
The unique combination of a labile fluorine atom and a versatile methylthio group allows this compound to participate in a range of intramolecular and intermolecular reactions.
For instance, the fluorine atom can be displaced by an internal nucleophile in an intramolecular SNAr reaction to form fused heterocyclic systems. While specific examples for this compound are not extensively documented in the provided search results, the general principle of intramolecular cyclization via nucleophilic aromatic substitution is a known synthetic strategy. mdpi.com
Intermolecular reactions are more common, with the SNAr reaction at the 2-position being a prime example. The methylthio group can also be involved in intermolecular reactions. For example, it can be displaced by strong nucleophiles under certain conditions, although the fluorine atom is generally more reactive in SNAr reactions. researchgate.net The methylthio group can also direct metallation reactions, such as lithiation, at adjacent positions, enabling further functionalization. researchgate.net Furthermore, the methylthio group can participate in cross-coupling reactions, such as the Suzuki coupling, after conversion to a boronic acid derivative. ajrconline.org
The reactivity profile of this compound makes it a versatile building block in organic synthesis. The chemoselectivity of its reactions, often dictated by the choice of reagents and reaction conditions, allows for the targeted modification of either the pyridine ring at the 2-position or the methylthio group at the 3-position.
Reaction Kinetics and Thermodynamic Considerations of this compound
The reactivity of this compound is primarily governed by the electronic properties of the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrogen atom. The fluorine atom at the 2-position serves as an excellent leaving group in such reactions, often displaying higher reactivity compared to other halogens in the same position. This enhanced reactivity is a hallmark of SNAr reactions on many fluoroarenes and fluoroheteroarenes. nih.govacs.orgresearchgate.net The presence of a methylthio group at the 3-position further modulates the electronic landscape of the molecule, influencing both reaction rates and the thermodynamics of the transformation.
General Reactivity Profile
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The high electronegativity of the fluorine atom in this compound plays a crucial role in stabilizing this intermediate, thereby accelerating the reaction rate. nih.govacs.org Studies on related 2-fluoropyridines have shown that they can be significantly more reactive than their chloro, bromo, or iodo counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govresearchgate.net This trend suggests that the C-F bond breaking is not the rate-limiting step; rather, the formation of the C-nucleophile bond is.
Influence of Substituents on Reaction Kinetics
Activating Groups: Electron-withdrawing groups on the pyridine ring generally increase the rate of nucleophilic substitution by further stabilizing the negative charge of the Meisenheimer intermediate.
Deactivating Groups: Electron-donating groups tend to decrease the reaction rate by destabilizing the intermediate.
Thermodynamic Considerations
Oxidation of the methylthio group to a sulfoxide or sulfone would significantly alter the electronic properties of the molecule. The resulting sulfinyl or sulfonyl groups are strongly electron-withdrawing, which would make the pyridine ring much more electrophilic and thermodynamically favor nucleophilic attack. nih.gov
Unfortunately, detailed experimental or computational studies providing specific thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) for reactions of this compound are not available in the current body of scientific literature. Such data would be invaluable for a more quantitative understanding of its reactivity.
Data Tables
Advanced Spectroscopic and Computational Analyses of 2 Fluoro 3 Methylthio Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into molecular structure, stability, and reactivity. For 2-Fluoro-3-(methylthio)pyridine, these computational methods can predict its behavior in chemical reactions and its interactions with biological targets.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict molecular geometries, vibrational frequencies, and other properties. While specific DFT studies on this compound are not extensively published, the principles of DFT can be applied to understand its electronic nature.
DFT calculations on related fluorinated and thiomethyl-substituted pyridines reveal significant electronic perturbations due to these substituents. ajrconline.orgresearchgate.net The high electronegativity of the fluorine atom at the 2-position is expected to induce a strong inductive electron-withdrawing effect, lowering the energy of the sigma and pi orbitals. This generally leads to a lower basicity of the pyridine (B92270) nitrogen compared to unsubstituted pyridine. The methylthio group at the 3-position, with its sulfur atom, can act as a weak pi-donor through its lone pairs, potentially counteracting the electron-withdrawing effect of the fluorine to some extent.
DFT calculations can also be used to determine key molecular properties that influence the compound's behavior. For instance, the topological polar surface area (TPSA), a descriptor related to a molecule's polarity and ability to form hydrogen bonds, has been computationally estimated for this compound to be 12.89 Ų. chemscene.com Another important parameter, the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, has been calculated to be 1.9426. chemscene.com These values are crucial in the early stages of drug discovery for predicting absorption and distribution properties.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |
| LogP | 1.9426 | chemscene.com |
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyridine ring's pi system. The LUMO is likely to be a pi-antibonding orbital of the pyridine ring, with its energy lowered by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack.
Spectroscopic Characterization for Structural Elucidation of Complex Derivatives
Spectroscopic techniques are fundamental for confirming the chemical structure of newly synthesized compounds. For this compound and its derivatives, a combination of NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring. The methyl protons of the SCH₃ group would appear as a singlet, likely in the range of δ 2.0-3.0 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of these protons will be influenced by the electronic effects of both the fluorine and methylthio substituents.
¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atom attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the ring carbons will be indicative of the electron distribution within the aromatic system. For example, in the related compound 2-fluoropyridine (B1216828), the C-2 carbon resonates at approximately 164.4 ppm with a ¹JCF of 114.1 Hz. rsc.org
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. wikipedia.orgazom.com For this compound, a single resonance is expected for the fluorine atom at the 2-position. The chemical shift of this fluorine will be influenced by the electronic environment, including the presence of the adjacent methylthio group. The signal will likely be split by coupling to the neighboring protons on the pyridine ring.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (SCH₃) | 2.0 - 3.0 | s | - |
| ¹H (aromatic) | 6.5 - 8.5 | m | H-H and H-F couplings |
| ¹³C (C-F) | 160 - 170 | d | ¹JCF ≈ 110-120 |
| ¹³C (other aromatic) | 110 - 150 | m | C-H and C-F couplings |
| ¹³C (SCH₃) | 10 - 20 | q | C-H coupling |
| ¹⁹F | -60 to -90 | m | F-H couplings |
Note: These are predicted values based on data from analogous compounds and general spectroscopic principles.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆FNS), the expected monoisotopic mass is approximately 143.02 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways might include the loss of a methyl radical (•CH₃) from the methylthio group or cleavage of the C-S bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations for the aromatic and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.
A strong C-F stretching vibration , which for fluorinated pyridines often appears in the 1250-1150 cm⁻¹ range. researchgate.net
C-S stretching vibrations , which are typically weaker and appear in the 700-600 cm⁻¹ region. worldwidejournals.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Aromatic C-H | Stretching | 3100 - 3000 | worldwidejournals.com |
| Methyl C-H | Stretching | 3000 - 2850 | worldwidejournals.com |
| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | researchgate.net |
| C-F | Stretching | 1250 - 1150 | researchgate.net |
| C-S | Stretching | 700 - 600 | worldwidejournals.com |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotation around the C(3)-S single bond, which connects the methylthio group to the pyridine ring. This rotation gives rise to different spatial arrangements of the methyl group relative to the pyridine ring, leading to various conformers with distinct energy levels.
Conformational Analysis:
A detailed conformational analysis would typically involve scanning the potential energy surface (PES) of the molecule by systematically varying the dihedral angle defined by the C(2)-C(3)-S-C(methyl) atoms. This computational approach allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the rotational barriers between them.
For this compound, two principal planar conformers can be anticipated due to the orientation of the methyl group relative to the nitrogen atom of the pyridine ring:
Syn-conformer: The methyl group is oriented towards the nitrogen atom.
Anti-conformer: The methyl group is oriented away from the nitrogen atom.
Illustrative Rotational Energy Profile:
In the absence of specific data, an illustrative potential energy scan can be hypothesized. The energy barrier to rotation around the C-S bond would be influenced by the size of the ortho-substituents. In this case, the fluorine atom and the pyridine nitrogen would be the primary interactors with the methylthio group during rotation.
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C2-C3-S-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (most stable) |
| Syn | ~0° | 1.5 - 3.0 |
| Transition State | ~90° | 4.0 - 6.0 |
Note: These values are illustrative and based on general principles of conformational analysis for similar aromatic sulfides. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a powerful tool to explore the time-dependent behavior and conformational dynamics of a molecule. tandfonline.comnih.govfigshare.comresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over a period of time, yielding a trajectory of atomic positions and velocities.
From this trajectory, various properties can be analyzed:
Conformational Sampling: The simulation would reveal the accessible conformational space and the relative populations of the syn and anti conformers at a given temperature.
Dihedral Angle Distribution: Analysis of the C(2)-C(3)-S-C(methyl) dihedral angle over time would show the preferred orientations and the transitions between different conformational states.
Flexibility and Intramolecular Interactions: MD simulations can highlight the flexibility of the molecule and characterize the nature and duration of non-covalent interactions that stabilize certain conformations.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation
| Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Predominant Conformer | Anti |
| Population of Anti-conformer | ~75% |
| Population of Syn-conformer | ~25% |
| Average C2-C3-S-C Dihedral Angle | ~170° |
Note: This data is hypothetical and serves to illustrate the type of information that could be obtained from a molecular dynamics study.
Applications in Medicinal Chemistry Research
2-Fluoro-3-(methylthio)pyridine as a Core Scaffold for Bioactive Molecules
The pyridine (B92270) ring is a prevalent core in many FDA-approved drugs, and its derivatives are fundamental to the development of new therapeutic agents. The strategic functionalization of this core, as seen in this compound, provides a versatile platform for creating a diverse array of bioactive compounds.
Design and Synthesis of Novel Pharmaceutical Intermediates
Pharmaceutical intermediates are crucial compounds produced during the synthesis of an active pharmaceutical ingredient (API). dapinpharma.com They are essential for creating the final drug product with the desired chemical structure, purity, and potency. dapinpharma.com The design of efficient synthetic routes often relies on versatile intermediates that can be readily modified.
This compound serves as a key starting material or intermediate in the synthesis of more complex molecules. For instance, the fluorine atom at the 2-position of the pyridine ring enhances its reactivity, making it a valuable precursor for creating various pharmaceutical intermediates. chemimpex.com The synthesis of fluorinated pyridine derivatives often involves multi-step processes, and having a readily available, functionalized building block like this compound can streamline these synthetic pathways.
The synthesis of fluorinated 2-(thiofluoroalkyl)pyridines can be achieved from 2-mercaptopyridine (B119420). For example, 2-((trifluoromethyl)thio)pyridine is prepared by reacting 2-mercaptopyridine with potassium trifluoromethylsulfinate under oxidative conditions. nih.gov Similarly, other fluoroalkylated derivatives can be synthesized using appropriate electrophiles. nih.gov These synthetic strategies highlight the modular nature of pyridine chemistry, allowing for the introduction of various functional groups to tailor the properties of the final molecule.
Modulation of Biological Activity through Fluorine and Methylthio Substitution
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's potency, selectivity, metabolic stability, and membrane permeability. rsc.orgnih.gov It can also influence the acidity or basicity (pKa) of nearby functional groups, which can be critical for drug-target interactions. rsc.org
The methylthio group, on the other hand, can influence lipophilicity and provide a handle for further chemical modification. The interplay between the electron-withdrawing fluorine atom and the methylthio group in this compound creates a unique electronic environment that can be advantageous for biological activity.
Studies on related pyridine derivatives have shown that the introduction of fluorine can lead to a several-fold increase in biological activity compared to their non-fluorinated counterparts. agropages.com For example, in a series of TRPV1 antagonists, the presence of a fluorine atom on the phenyl ring of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides was a key feature for potent antagonism. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Identification
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound, such as one derived from this compound, researchers can identify the key chemical features responsible for its therapeutic effects.
Investigation of Ligand-Target Interactions
Understanding how a drug molecule (ligand) binds to its biological target is crucial for designing more effective and selective drugs. The fluorine and methylthio groups of this compound can participate in various non-covalent interactions with a target protein, such as hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.
For instance, in the development of TRPV1 antagonists, docking analysis of a potent compound with a homology model of the human TRPV1 receptor was performed to understand its binding mode. nih.gov Such computational studies, combined with experimental data, help to elucidate the specific interactions that govern the affinity and selectivity of a ligand for its target. The unique electronic properties conferred by the fluorine and methylthio substituents can be critical in optimizing these interactions.
Pharmacophore Development and Optimization
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR data is used to build and refine pharmacophore models, which then guide the design of new compounds with improved activity.
The this compound scaffold can be a key element of a pharmacophore. For example, in a series of pyrazolo[3,4-b]pyridines, the pyridine core was a central feature, and modifications at various positions, including the introduction of different substituents, were explored to optimize activity. biorxiv.org The specific substitution pattern of this compound provides a defined three-dimensional arrangement of functional groups that can be a starting point for pharmacophore modeling and subsequent lead optimization.
Development of Enzyme Inhibitors and Receptor Agonists/Antagonists
The versatile nature of the this compound scaffold makes it a valuable starting point for the development of molecules that can modulate the activity of enzymes and receptors, two major classes of drug targets.
The introduction of fluorine can be particularly advantageous in the design of enzyme inhibitors. nih.gov For example, fluorinated compounds can act as mechanism-based inhibitors or "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that irreversibly inactivates the enzyme. nih.gov
In the context of receptor modulation, derivatives of this compound have been investigated as antagonists for various receptors. For instance, a series of pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were developed as potent antagonists of the TRPV1 receptor, a target for the development of new analgesics. nih.govnih.gov In these studies, the pyridine moiety and its substituents were systematically varied to optimize antagonist potency. nih.gov Similarly, other pyridine-containing structures have been explored as antagonists for receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). ebi.ac.uk
The development of kinase inhibitors is another area where this scaffold could be relevant. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors are heterocyclic compounds, and the this compound core could be incorporated into novel kinase inhibitor designs. google.commdpi.com
Below is a table summarizing the types of bioactive molecules that can be developed using the this compound scaffold and the role of its key functional groups.
| Bioactive Molecule Type | Role of this compound Scaffold | Key Functional Groups and Their Contributions |
| Enzyme Inhibitors | Provides a core structure that can be elaborated to fit into the active site of a target enzyme. | Fluorine: Can act as a bioisostere for hydrogen or a hydroxyl group, enhance binding affinity through hydrogen bonding, and increase metabolic stability. Can be part of a "warhead" for covalent inhibition. Methylthio Group: Can engage in hydrophobic interactions and serve as a point for further chemical modification. |
| Receptor Agonists | Can be part of a molecule designed to mimic an endogenous ligand and activate a receptor. | Fluorine: Can fine-tune the electronic properties and conformation of the molecule to optimize interaction with the receptor binding pocket. Methylthio Group: Can contribute to the overall shape and lipophilicity, influencing receptor binding and selectivity. |
| Receptor Antagonists | Forms the basis for molecules that bind to a receptor but do not elicit a biological response, thereby blocking the action of the endogenous ligand. | Fluorine: Often crucial for achieving high antagonist potency by enhancing binding affinity and altering the electronic nature of the pyridine ring. Methylthio Group: Can be modified to explore different regions of the receptor binding site and improve pharmacokinetic properties. |
TRPV1 Antagonists and Analgesic Research
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in the sensation of pain. nih.govnih.gov As a molecular integrator of noxious stimuli, its pharmacological blockade presents a promising strategy for developing new classes of painkillers (analgesics). nih.gov In this context, derivatives of this compound have been instrumental in the synthesis of potent TRPV1 antagonists.
Researchers have investigated series of propanamides incorporating a 2-thio pyridine C-region, which is derived from precursors like this compound. nih.govelsevierpure.com These studies have led to the identification of highly potent and selective TRPV1 antagonists. For instance, one compound, referred to as 24S, demonstrated excellent, stereospecific antagonism of TRPV1. nih.govnih.govelsevierpure.com This compound exhibited strong anti-allodynic activity in a rat model of neuropathic pain, indicating its potential for treating chronic pain conditions. nih.gov
Further studies on similar 2-alkyl/alkenyl pyridine C-region derivatives have yielded compounds with even greater potency than previous leads. exlibrisgroup.com One such compound, 15f, not only showed a strong analgesic profile in a neuropathic pain model but also effectively blocked capsaicin-induced hypothermia, an effect consistent with TRPV1 antagonism. exlibrisgroup.com The development of dual antagonists that target both TRPA1 and TRPV1 channels is also being explored as a novel approach to pain management, with some hybrid molecules showing significant inhibitory activity on both channels. mdpi.com
Table 1: Research Findings on TRPV1 Antagonists
| Compound | Target(s) | Key Finding | Research Model | Citation |
|---|---|---|---|---|
| Compound 24S | TRPV1 | Showed stereospecific and excellent TRPV1 antagonism; demonstrated strong anti-allodynic activity. | Rat Neuropathic Pain Model | nih.govnih.govelsevierpure.com |
| Compound 15f | TRPV1 | Demonstrated a strong analgesic profile and blocked capsaicin-induced hypothermia. | Rat Neuropathic Pain Model | exlibrisgroup.com |
| Compound 50 | TRPA1/TRPV1 | Exhibited substantial dual-acting antagonism with IC50 values of 2.13 µM for hTRPV1 and 1.42 µM for hTRPA1. | In vitro assays, Formalin test | mdpi.com |
Pan-RAF Inhibitor Development
The RAS-RAF-MEK-MAPK signaling pathway is essential for cell proliferation and survival, and mutations in this pathway are common in many human cancers. acs.orgnih.gov Inhibitors targeting the BRAF V600E mutation have shown clinical success, but challenges such as paradoxical pathway activation in non-mutated cells remain. acs.org This has driven the search for pan-RAF inhibitors, which can target all RAF isoforms (BRAF, CRAF) and are hypothesized to minimize this paradoxical activation. acs.orgnih.gov
The scaffold of this compound is relevant in the synthesis of these next-generation cancer therapeutics. For example, a related compound, (S)-5-fluoro-2-(2-fluoro-4-(methylthio)phenylamino)-N-(2-hydroxypropoxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, has been investigated as a MEK inhibitor for use in combination therapy with RAF inhibitors. googleapis.com The development of pan-RAF inhibitors like TAK-632 and MLN2480, which show affinity for both active and inactive conformations of BRAF, represents a significant advance in overcoming resistance and on-target toxicities. nih.gov The goal of this research is to develop compounds that are not only active against the BRAF V600E mutation but also against wild-type BRAF and CRAF, which could provide therapeutic benefits for patients with RAS mutant cancers. acs.org
Radiopharmaceutical Development Utilizing Fluorinated Pyridines
The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the assessment of biochemical and functional processes in the body. osti.gov
¹⁸F-Labeling Strategies for Positron Emission Tomography (PET) Imaging
The most commonly used positron-emitting radionuclide in PET is Fluorine-18 (¹⁸F) due to its ideal half-life (approximately 110 minutes) and low positron energy. osti.govnih.gov The synthesis of ¹⁸F-labeled tracers often involves replacing a leaving group on a precursor molecule with the ¹⁸F radionuclide. nih.gov Fluorinated pyridines are excellent candidates for this process, typically through nucleophilic aromatic substitution (SNA_r) reactions where the fluorine atom is displaced by [¹⁸F]fluoride. osti.gov
The development of ¹⁸F-labeled building blocks or "prosthetic groups" is a common strategy for labeling complex biomolecules that might not withstand harsh, direct fluorination conditions. thno.orgresearchgate.net These synthons are first radiolabeled with ¹⁸F and then conjugated to the target molecule. thno.org While direct C–H radiofluorination methods are being developed, the use of pre-functionalized precursors like activated aryl stannanes or boronic acids for copper-mediated radiofluorination remains a robust strategy. nih.gov The goal is to achieve high radiochemical yields and high molar activity, which is crucial for sensitive PET imaging. thno.org
Preclinical Evaluation of Radioligands
Once an ¹⁸F-labeled radioligand is synthesized, it must undergo rigorous preclinical evaluation to determine its suitability for in vivo imaging. vu.nl This process involves a combination of in silico, in vitro, and in vivo studies. nih.gov
In vitro studies, such as autoradiography on post-mortem human brain sections, can confirm that the radioligand binds to the intended target with high specificity. acs.org For example, studies with IMPY derivatives for imaging β-amyloid plaques showed high, displaceable uptake in gray matter, indicating specific binding. acs.org
In vivo evaluation in animal models, often using small-animal PET scanners, is critical. nih.govresearchgate.net These studies assess the radioligand's biodistribution, brain uptake, and clearance kinetics. acs.org Researchers also analyze the formation of radioactive metabolites in plasma and brain tissue, as high levels of metabolites can complicate the interpretation of PET images. acs.orgmdpi.com For instance, the preclinical evaluation of a potential PET tracer for the mGluR2 receptor involved biodistribution studies and radiometabolite analysis in rats to identify the most promising candidate for further development. researchgate.net Ultimately, these preclinical steps are essential to validate a new radioligand's potential before it can be considered for human clinical studies. vu.nlnih.gov
Applications in Agrochemical Science
2-Fluoro-3-(methylthio)pyridine as a Building Block for Crop Protection Agentsresearchgate.netresearchoutreach.orgchigroup.site
The this compound structure serves as a key intermediate or building block in the synthesis of a variety of biologically active molecules designed for crop protection. researchoutreach.org Pyridine (B92270) derivatives are integral to the fourth generation of pesticides, which are noted for their high efficacy, low toxicity, and improved environmental compatibility. jst.go.jp The trifluoromethyl pyridine (TFMP) moiety, in particular, is a significant component in numerous commercialized pesticides, including herbicides, insecticides, and fungicides. researchgate.netchigroup.site The synthesis of these agrochemicals often involves the chemical modification of pyridine intermediates to create new active ingredients. researchgate.net
The pyridine framework is a core component of many modern herbicides. Research has shown that specific substitutions on the pyridine ring are crucial for herbicidal activity. For instance, a series of novel 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole (B1194373) ring demonstrated moderate to high herbicidal activity against various weeds at an application rate of 125 g/ha. nih.gov One of the most potent compounds in this series, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, was particularly effective without causing injury to crops. nih.gov
Furthermore, studies on diphenylpyridines have identified them as a new class of bleaching herbicides. Current time information in Bangalore, IN. The structure-activity relationship for these compounds is highly specific, with optimal activity observed in molecules containing a methylthio group at the 4-position of the pyridine ring, along with trifluoromethyl (CF₃) groups on the phenyl rings. Current time information in Bangalore, IN. The development of such compounds relies on the availability of versatile pyridine-based intermediates.
| Compound Class | Key Structural Features | Target Weeds | Key Finding | Citation |
|---|---|---|---|---|
| 5-Chloro-3-fluorophenoxypyridines | Contains 1,3,4-oxadiazole ring and thioether moiety | Graminaceous plants (e.g., Echinochloa cruss-galli, Avena fatua) | Moderate to high activity at 125 g/ha; one derivative showed potent activity without crop injury. | nih.gov |
| Diphenylpyridines | Methylthio group at pyridine 4-position; CF₃ groups on phenyl rings | General broad-spectrum (bleaching herbicide) | Specific substitutions are critical for high herbicidal activity. | Current time information in Bangalore, IN. |
| 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.oxazin-6-yl)isoindoline-1,3-diones | Flumioxazin (B1672886) analogue with fluorine substitution | Velvetleaf, Crabgrass | Compound 8e showed commercial-level activity and good selectivity for wheat, cotton, and maize. | researchgate.net |
The trifluoromethylpyridine scaffold is a cornerstone in the creation of innovative insecticides. researchgate.net Its incorporation into molecules can lead to products with superior pest control properties compared to traditional analogues. researchoutreach.org A notable example is the insecticide Flonicamid, which features a 4-trifluoromethyl-pyridine structure. researchoutreach.org
Research into novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety has yielded compounds with significant insecticidal activity against pests like Mythimna separata and Plutella xylostella. acs.org In these studies, several synthesized compounds demonstrated 100% insecticidal activity at a concentration of 250 mg L⁻¹, outperforming the commercial insecticide chlorpyrifos. acs.org The design of these agents often involves synthesizing complex structures from more fundamental pyridine building blocks. mdpi.compatsnap.comgoogle.com For example, new series of 3-(substituted)methylthio-4-cyano-5,6,7,8-tetrahydroisoquinolines have been designed and synthesized, showing promising insecticidal effects against aphids (Aphis gossypii). patsnap.comgoogle.com
| Compound Class | Target Pest | Key Finding | Citation |
|---|---|---|---|
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | Mythimna separata, Plutella xylostella | Compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg L⁻¹, respectively, against M. separata, comparable to avermectin. | acs.org |
| 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinolines | Aphis gossypii (nymphs and adults) | Screening revealed promising insecticidal activity for some of the synthesized compounds. | patsnap.comgoogle.com |
| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii | Compounds 4, 9b, and 9c showed promising results against nymphs and adults. | google.com |
The pyridine ring, especially when substituted with a trifluoromethyl group, is a crucial element in many modern fungicides. researchgate.netchigroup.site Several highly successful commercial fungicides are built upon a trifluoromethylpyridine core, demonstrating the importance of this structural motif in developing agents to combat fungal plant diseases. researchgate.netresearchoutreach.org
Prominent examples include:
Fluopicolide : A benzamide (B126) fungicide used to control oomycete diseases like downy mildew and late blight. nih.govwikipedia.org Its chemical structure is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, highlighting the central role of the substituted pyridine intermediate. nih.govwikipedia.org
Fluopyram : A succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide that also contains the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) residue. nih.gov
Boscalid : A broad-spectrum SDHI fungicide. jst.go.jppatsnap.comrsc.org While its final structure is a nicotinamide, its synthesis involves the coupling of chlorinated pyridine derivatives with other aromatic rings, a process reliant on pyridine-based intermediates. google.comrsc.orggoogle.com
Fluazinam : A potent fungicide that interferes with respiratory biochemistry, synthesized using 2,3,5-DCTF (a trifluoromethylpyridine derivative) as a building block. researchoutreach.org
Research continues to explore new pyridine-based compounds for antifungal applications. Novel pyridine carboxamides have been designed as potential SDHIs, showing good activity against Botrytis cinerea. jst.go.jp Similarly, new phenoxytrifluoromethylpyridine compounds have demonstrated promising in vitro activity against fungi such as Rhizoctonia solani and Colletotrichum musae. mdpi.com
Structure-Activity Relationship (SAR) in Agrochemical Formulations
Understanding the structure-activity relationship (SAR) is fundamental to designing effective and safe agrochemicals. For derivatives of this compound, SAR studies focus on how modifications to the molecular structure influence biological activity, target selectivity, and environmental behavior. acs.orgmdpi.compatsnap.com
SAR studies are crucial for optimizing the potency of an agrochemical against target pests while ensuring it is safe for the crops (selectivity).
Herbicidal Activity : In the development of protoporphyrinogen (B1215707) oxidase (protox)-inhibiting herbicides, analogues of flumioxazin were synthesized to enhance efficacy and crop selectivity. researchgate.net By modifying the structure, researchers developed a compound (8e) that showed activity comparable to commercial standards against key weeds while being safe for use in cotton, maize, and wheat. researchgate.net For diphenylpyridine herbicides, SAR studies revealed that herbicidal activity was highest when the molecule contained specific substituents, including a methylthio group on the pyridine ring and CF₃ groups on the phenyl rings. Current time information in Bangalore, IN.
Insecticidal Activity : For trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole moiety, a 3D-QSAR study found that electron-withdrawing groups with appropriate bulk at the 2- and 4-positions of an associated benzene (B151609) ring could enhance insecticidal activity. acs.org In the design of 3-(substituted)methylthio-tetrahydroisoquinolines, the relationship between the structure and activity was evaluated to identify the most promising candidates for development. patsnap.com
Fungicidal Activity : In research on pyridine carboxamides as potential SDHIs, SAR analysis indicated that the position of substituents on the pyridine ring was important. jst.go.jp Compounds with a substituent at the 6-position of the pyridine ring showed slightly better activity than those with a substituent at the 2-position. jst.go.jp Furthermore, studies on pyrimidine (B1678525) derivatives containing an amide moiety found that specific substitutions, such as a bromo-fluoro-benzamide group, led to excellent antifungal activity against certain pathogens. frontiersin.orgfrontiersin.org
The environmental fate of agrochemicals is a critical aspect of their development. Degradation studies investigate how these compounds break down in the environment through processes like hydrolysis, photolysis, and microbial action. researchgate.netnih.gov The goal is to develop molecules that are effective against pests but degrade into harmless substances, minimizing environmental persistence and impact. researchgate.net
Emerging Applications and Future Research Directions
Applications in Materials Science Research
As a functionalized heterocyclic building block, 2-Fluoro-3-(methylthio)pyridine is gaining attention in the field of materials science. bldpharm.com Its constituent parts—the electron-withdrawing fluorine, the polarizable sulfur atom, and the coordinating pyridine (B92270) nitrogen—offer a rich platform for designing novel materials with tailored properties.
While direct incorporation of this compound into commercial polymers is not yet widely documented, its classification as a "Polymer Science Material Building Block" points to its potential as a monomer or an additive in the synthesis of specialty polymers. bldpharm.com The presence of the fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity in a polymer matrix. The methylthio group offers a site for potential cross-linking or post-polymerization functionalization, allowing for the creation of smart materials or resins with tunable characteristics. Future research may focus on synthesizing and characterizing polymers derived from this monomer to evaluate their mechanical, thermal, and chemical properties for applications in high-performance coatings, specialty adhesives, or advanced composites. glsyntech.com
The pyridine scaffold is a common component in materials designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.org The combination of a fluorine atom and a methylthio group on the pyridine ring in this compound can modulate the electronic and photophysical properties of resulting materials.
Research into related structures has shown promise. For instance, sulfonyl-substituted cyclometalated iridium(III) complexes featuring a 2-(2-Fluoro-3,4-di[methanesulfonyl]phenyl)pyridine ligand have been synthesized and investigated as blue emitters for OLEDs. acs.org The introduction of the sulfone group, an oxidized form of the methylthio group, helps to lower the energy of the highest occupied molecular orbital (HOMO), leading to a blue-shifted emission. acs.org This suggests that derivatives of this compound could serve as valuable ligands for creating phosphorescent materials.
Furthermore, pyridine derivatives are extensively used in the design of fluorescent probes for detecting biologically and environmentally important species. mdpi.comacs.org Thieno[3,2-b]pyridine-5(4H)-one derivatives have been successfully developed as selective fluorescent probes for human serum albumin (HSA). mdpi.com The fluorescence properties of these probes can be finely tuned, and they exhibit significant enhancement upon binding to their target. mdpi.com Given that a related compound, 2-fluoro-5-(3-methylthiophen-2-yl)pyridine, has been identified in connection with a fluorescent probe for cytochrome P450, it is plausible that this compound could be a scaffold for new, highly specific fluorescent sensors. Future work will likely involve the synthesis of derivatives and the evaluation of their photophysical responses to various analytes.
Integration into Catalysis and Ligand Design Research
The pyridine nitrogen and the sulfur atom of the methylthio group in this compound make it a compelling candidate for use as a ligand in transition-metal catalysis. The ability of such bidentate or hemilabile ligands to coordinate with metal centers is crucial for controlling the activity and selectivity of catalysts.
Studies have shown that methylthio-substituted nitrogen heteroarenes, such as 2-(methylthio)pyrazine (B1584879) and 2-(methylthio)pyridine (B99088), are effective ligands in palladium-catalyzed cross-coupling reactions. thieme-connect.deiiti.ac.in These ligands can influence the electronic and steric environment of the metal catalyst, thereby affecting the reaction outcome. For example, the coordination behavior of 2-(methylthio)pyrazine with silver(I) has been studied, demonstrating its capacity to form stable complexes. iiti.ac.in The electronic modifications introduced by the fluorine atom in this compound could further tune the donor-acceptor properties of the ligand, potentially leading to catalysts with enhanced performance for a variety of organic transformations, including C-H activation, cross-coupling, and hydrogenation reactions. iiti.ac.in
Green Chemistry Approaches for Synthesis of this compound
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. Research into the synthesis of related fluorinated and sulfur-containing heterocycles provides a roadmap for developing more sustainable routes to this compound.
One key aspect is the use of environmentally benign solvents. The synthesis of various S-heterocyclic compounds has been successfully demonstrated in water, which is a significant improvement over volatile organic solvents. mdpi.com Another approach involves using catalytic methods to improve atom economy and reduce waste. For example, a patented method for producing 3-fluoropyridine-2-methanol from quinolinic acid highlights a process with low cost and high yield, aligning with green chemistry goals. google.com Future research could focus on adapting such principles to the synthesis of this compound, potentially through one-pot reactions, using recyclable catalysts, or employing safer fluorinating and thiomethylating reagents. fishersci.fi
Computational Chemistry-Driven Drug Discovery and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding experimental work. researchgate.net Such studies can elucidate the electronic structure, reactivity, and potential interactions of compounds like this compound before they are synthesized in the lab.
For example, DFT calculations have been used to study the conformational and electronic structure of related molecules like 2-(hydroxymethyl)pyridine, providing insights into their stability and electronic properties. researchgate.net In the context of materials science, computational studies on sulfonyl-substituted iridium(III) complexes have supported the rational design of new phosphorescent emitters by predicting their photophysical and electrochemical properties. acs.org Similarly, in drug discovery, molecular docking studies of pyridine derivatives with biological targets, such as acetylcholine (B1216132) esterase, have helped to rationalize their bioactivity and guide the design of more potent inhibitors. researchgate.net Applying these computational methods to this compound and its derivatives could accelerate the discovery of new materials with specific optoelectronic properties or novel drug candidates by predicting their binding affinities and modes of action. mdpi.com
Table 1: Computational Methods in the Study of Related Pyridine Derivatives
| Compound/System Studied | Computational Method | Properties Investigated | Reference |
| 2-(hydroxymethyl)pyridine | DFT/B3LYP | Stable geometry, thermodynamic properties, electronic properties (HOMO/LUMO) | researchgate.net |
| Sulfonyl-Substituted Iridium(III) Complexes | DFT / TD-DFT | Photophysical and electrochemical properties, rationalization of emission spectra | acs.org |
| 5-Arylimino-1,3,4-thiadiazole Derivatives | DFT (B3LYP-D4) | Rationalization of experimental findings, structural analysis | mdpi.com |
| Pyridine Derivatives (Insecticides) | Molecular Docking | Binding interactions with acetylcholine esterase (AChE), binding affinity scores | researchgate.net |
Outlook on Advanced Functionalization and Derivatization Strategies
The chemical versatility of this compound makes it a platform for creating a diverse library of new compounds through advanced functionalization. Several strategies can be envisioned for its derivatization.
One of the most direct methods is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The electron-withdrawing nature of the pyridine ring and the fluorine atom itself makes the C2 position susceptible to attack by various nucleophiles (amines, alkoxides, thiolates), enabling the introduction of a wide range of functional groups. rsc.org
C-H functionalization represents another powerful tool for derivatization. Late-stage functionalization techniques, often employing transition-metal catalysis, could enable the selective introduction of substituents at other positions on the pyridine ring. nih.gov Additionally, metalation using strong, non-nucleophilic bases like TMP-bases (2,2,6,6-tetramethylpiperidide) can generate organometallic intermediates that react with various electrophiles. The use of frustrated Lewis pairs, such as TMPMgCl·BF₃·LiCl, has been shown to be effective for the metalation of electron-poor pyridines. researchgate.net
The methylthio group itself is a handle for further modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule and can act as a leaving group in further substitution reactions. acs.orggoogle.com Palladium-catalyzed cross-coupling reactions can also target the C-S bond, allowing for the substitution of the methylthio group with other moieties. thieme-connect.de
Finally, the synthesis of boronic acid derivatives , such as 2-Fluoro-3-methylpyridine-5-boronic acid, demonstrates a pathway to create intermediates suitable for Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This would allow for the introduction of various aryl or heteroaryl groups onto the pyridine ring, vastly expanding the chemical space accessible from this compound.
Table 2: Potential Functionalization Strategies for this compound
| Reaction Type | Reactive Site(s) | Potential Reagents/Methods | Resulting Structures | Reference |
| Nucleophilic Aromatic Substitution | C2-F bond | Amines, alkoxides, thiolates | 2-Amino-, 2-alkoxy-, 2-thio-substituted pyridines | rsc.org |
| C-H Functionalization / Metalation | C4, C5, C6 positions | Transition-metal catalysts, TMP-bases, Frustrated Lewis Pairs | Arylated, alkylated, or otherwise substituted pyridines | nih.govresearchgate.net |
| Oxidation of Methylthio Group | Sulfur atom | m-CPBA, H₂O₂ | 2-Fluoro-3-(methylsulfinyl)pyridine, 2-Fluoro-3-(methylsulfonyl)pyridine | acs.orggoogle.com |
| Suzuki-Miyaura Cross-Coupling | C-B bond (from boronic acid) | Aryl/heteroaryl halides, Palladium catalyst, Base | Biaryl and heteroaryl-substituted pyridines | sigmaaldrich.com |
Q & A
Q. What are the common synthetic routes for 2-Fluoro-3-(methylthio)pyridine?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine precursors can react with methylthio-containing reagents under controlled conditions. In analogous compounds, substitution reactions employ reagents like sodium methanethiolate in polar solvents (e.g., DMF) at 50–80°C . Purification often requires column chromatography (silica gel, eluents like hexane/ethyl acetate), as seen in related syntheses of methylthio-substituted pyridines . Characterization via -NMR and IR spectroscopy confirms the methylthio (-SMe) group’s presence (e.g., -NMR: δ ~2.5 ppm for -SCH; IR: ~650 cm for C-S stretch) .
Q. How is the structure of this compound characterized experimentally?
Multi-modal analysis is critical:
- NMR Spectroscopy : -NMR identifies fluorine environments (δ ~-120 to -140 ppm for ortho-fluorine). - and -NMR resolve methylthio and pyridine ring protons/carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of -SCH or F substituents) .
- X-ray Crystallography : For solid-state confirmation, though limited data exists for this specific compound. Related fluoropyridines show planar rings with bond angles distorted by electronegative substituents .
Q. What are the key physicochemical properties influencing reactivity?
The fluorine atom’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at specific positions, while the methylthio group (-SCH) introduces sulfur-based reactivity (e.g., oxidation to sulfoxides). The compound’s logP (estimated ~1.5–2.0) suggests moderate lipophilicity, impacting solubility in polar aprotic solvents .
Advanced Research Questions
Q. How does the methylthio group’s oxidation state affect biological or catalytic activity?
Oxidation of -SCH to sulfoxide (-SOCH) or sulfone (-SOCH) alters electronic properties and bioactivity. For example, sulfoxides enhance hydrogen-bonding capacity, potentially improving target binding in enzyme inhibition assays. Controlled oxidation uses HO or m-CPBA in dichloromethane at 0–25°C . In vitro studies on analogous compounds show sulfone derivatives exhibit higher antimicrobial potency .
Q. What strategies address regioselectivity challenges in functionalizing this compound?
Regioselectivity is governed by electronic and steric effects:
- Electrophilic Substitution : Fluorine deactivates the ring, directing electrophiles to the 4- or 5-position.
- Nucleophilic Substitution : The 2-fluoro group’s ortho-directing effect favors displacement at the 6-position if activated. Computational tools (DFT calculations) predict reactive sites by mapping electrostatic potentials and Fukui indices .
Q. How can computational modeling guide the design of derivatives for target-specific applications?
- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies binding poses, leveraging the compound’s fluorine and sulfur moieties for hydrophobic/electrostatic interactions.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., CYP450-mediated oxidation of -SCH) .
Q. What experimental controls are critical when assessing biological activity in cell-based assays?
- Solubility Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity.
- Metabolite Interference : Monitor sulfoxide/sulfone formation via LC-MS during prolonged incubations.
- Fluorine-Specific Probes : -NMR tracks compound integrity in biological matrices .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields for similar fluoropyridines?
Variability often arises from:
- Reagent Purity : Trace moisture degrades fluorine-containing intermediates; use anhydrous conditions and freshly distilled solvents.
- Catalyst Efficiency : Palladium catalysts (e.g., Pd(PPh)) vary in activity; optimize ligand ratios and reaction times .
Q. Why do some studies report conflicting bioactivity data for methylthio-pyridines?
Differences in assay conditions (e.g., pH, serum content) affect sulfur oxidation states. Standardize protocols by pre-oxidizing compounds to sulfones or sulfoxides and validating purity before testing .
Methodological Recommendations
Q. What analytical techniques best monitor reaction progress in real-time?
- In-situ FTIR : Tracks C-S (650 cm) and C-F (1200 cm) bond transformations.
- LC-MS with UV/Vis Detection : Quantifies intermediates using fluorine’s UV absorbance (~260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
